Ceftiofur-d3 (sodium) is a synthetic antibiotic belonging to the third generation of cephalosporins. It was first described in 1987 and is primarily utilized in veterinary medicine for treating bacterial infections in livestock. The compound is marketed under various brand names, notably Excenel, by Zoetis. Ceftiofur-d3 exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in managing infections in animals. Its unique structure allows it to resist hydrolysis by beta-lactamase enzymes, which are commonly produced by resistant bacterial strains .
Ceftiofur-d3 is classified as a small molecule antibiotic within the cephalosporin group. Its sodium salt form is specifically designed for enhanced solubility and bioavailability, facilitating its use in clinical settings. The compound's chemical formula is , with an average molecular weight of approximately 545.53 g/mol .
The synthesis of Ceftiofur-d3 typically involves several steps:
These methods ensure high yields (up to 90%) and maintain the stability of the final product, addressing challenges associated with the amorphous nature of ceftiofur derivatives .
Ceftiofur-d3 features a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial properties. The structure can be represented as follows:
The molecular structure includes a bicyclic core that is essential for its activity against bacterial cell walls.
Ceftiofur-d3 participates in various chemical reactions that are crucial for its mechanism of action:
Ceftiofur-d3 exerts its antibacterial effects primarily through:
These properties enhance its usability in veterinary medicine while ensuring effective delivery and action against pathogens .
Ceftiofur-d3 is predominantly used in veterinary medicine for:
Ceftiofur-d3 sodium represents a strategically deuterated analog of the broad-spectrum veterinary cephalosporin antibiotic ceftiofur sodium. The compound's systematic name is sodium (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((furan-2-carbonyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate-D3, with the molecular formula C₁₉H₁₃D₃N₅NaO₇S₃ and a molecular weight of 548.56 g/mol [1] [8]. The deuterium atoms are specifically incorporated at the methyl group of the methoxyimino moiety (-O-CD₃), replacing all three hydrogen atoms with deuterium isotopes while preserving the core β-lactam structure essential for antibacterial activity [2] [9]. This targeted deuteration creates a nearly identical molecular geometry and electronic configuration compared to the non-deuterated parent compound, maintaining equivalent biochemical interactions while introducing distinct mass spectroscopic properties.
The primary rationale for deuterium labeling lies in creating an internal standard with near-identical chemical behavior to the parent compound but with a +3 atomic mass unit difference detectable via mass spectrometry. This mass difference enables precise quantification of ceftiofur and its metabolites in complex biological matrices without isotopic interference. The chemical stability of the carbon-deuterium bond significantly reduces metabolic degradation at the labeled site, extending the compound's half-life in analytical applications and allowing more accurate tracking of degradation pathways [4]. As noted in veterinary pharmacology research: "Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process" [2]. This isotopic tracing capability is particularly valuable for studying the pharmacokinetic profiles of β-lactam antibiotics, which undergo complex metabolic transformations in biological systems.
Table 1: Nomenclature and Structural Characteristics of Ceftiofur-d3 Sodium
Characteristic | Specification |
---|---|
Systematic Name | sodium (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((furan-2-carbonyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate-D3 |
Molecular Formula | C₁₉H₁₃D₃N₅NaO₇S₃ |
Molecular Weight | 548.56 g/mol |
Deuterium Position | Methyl group of methoxyimino moiety (-O-CD₃) |
SMILES Notation | O=C(C(N12)=C(CSC(C3=CC=CO3)=O)CS[C@]2([H])C@HC1=O)O[Na] |
CAS Number (Non-deuterated) | 104010-37-9 (ceftiofur sodium) |
The analytical utility of Ceftiofur-d3 sodium stems from its ability to correct for matrix effects, extraction efficiency variations, and instrument fluctuations during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. When added to biological samples prior to extraction, it experiences nearly identical sample preparation effects as the endogenous analyte, enabling researchers to differentiate between true drug concentrations and methodological artifacts. This correction is particularly crucial when quantifying trace-level antibiotic residues in complex matrices like feces, where co-extracted compounds can significantly suppress or enhance ionization efficiency [5]. The deuterated standard's structural fidelity ensures matching retention times and chromatographic behavior with the parent compound, while its distinct mass spectral signature (m/z 527.0 for Ceftiofur-d3 sodium vs. 524.0 for ceftiofur) enables unambiguous identification and quantification [5].
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3